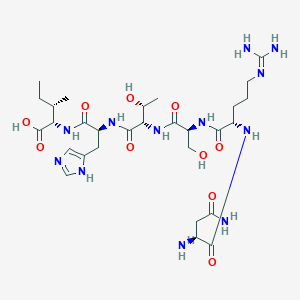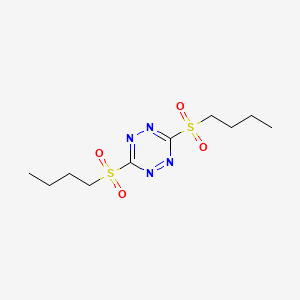![molecular formula C12H15NO4S B14192938 Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate CAS No. 920504-56-9](/img/structure/B14192938.png)
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an amino group and a but-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of toluene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Sulfonation: The resulting product undergoes sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl group.
Amination: The sulfonylated product is then reacted with an amine, such as methylamine, to form the sulfonamide.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl p-tolyl sulfone
- p-Tolyl methyl sulfone
- 1-Methyl-4-(methylsulfonyl)benzene
Uniqueness
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate is unique due to the presence of both the sulfonyl and but-2-enoate groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for diverse applications in various fields .
Propiedades
Número CAS |
920504-56-9 |
|---|---|
Fórmula molecular |
C12H15NO4S |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
methyl 4-[(4-methylphenyl)sulfonylamino]but-2-enoate |
InChI |
InChI=1S/C12H15NO4S/c1-10-5-7-11(8-6-10)18(15,16)13-9-3-4-12(14)17-2/h3-8,13H,9H2,1-2H3 |
Clave InChI |
KYPVDTNZRXNKDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)




![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)





![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
